molecular formula C20H22 B1353971 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene CAS No. 213381-88-5

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

Cat. No. B1353971
CAS RN: 213381-88-5
M. Wt: 262.4 g/mol
InChI Key: FUDWOKXLGOJFFQ-UHFFFAOYSA-N
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Description

This compound is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The presence of the tert-butyl group and the phenyl group suggests that this compound may have unique properties compared to indene itself .


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the aromaticity of the indene and phenyl components, with the tert-butyl group providing steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the electron-rich nature of the aromatic rings and the steric hindrance provided by the tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability, while the tert-butyl group could influence its solubility .

Scientific Research Applications

Polymeric Materials

Research involving derivatives of "4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene" has led to the development of novel polymeric materials with unique properties. For instance, the synthesis and oxidative polymerization of certain derivatives have resulted in polymers with high spin concentration, exhibiting paramagnetic properties and electrical conductivity. Such materials are promising for applications in electronic devices and spintronic technology (Miyasaka, Yamazaki, & Nishide, 2001).

Solar Cells

Another significant application is in the domain of renewable energy, where derivatives have been used in the fabrication of efficient ternary blend polymer solar cells. These materials serve as electron-cascade acceptors, improving the power conversion efficiency of the solar cells (Cheng, Li, & Zhan, 2014).

Organometallic Chemistry

In organometallic chemistry, derivatives of "4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene" have been explored for their reactivity and applications. For example, studies on cyclopentadienyl titanium derivatives have provided insights into synthesis, stereochemistry, bonding, and fluxionality, offering potential applications in catalysis and materials science (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).

Catalysis

Research into titanocene complexes incorporating "4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene" derivatives has highlighted their potential as catalysts in olefin polymerization. These studies have paved the way for the development of sustainable catalyst systems, contributing to the production of high-quality polymers (Machat, Jandl, & Rieger, 2017).

Polyurethane Production

Furthermore, derivatives have been investigated in the context of polyurethane production, particularly in understanding the origin of impurities and their impact on the production chain. Such research is vital for improving the safety and efficiency of polyurethane manufacturing processes (Callison, Edge, de Cuba, Carr, McDouall, Collison, McInnes, Borden, van der Velde, Winfield, & Lennon, 2012).

Safety and Hazards

As with any chemical compound, handling “4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. Further studies could explore its potential uses in various fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDWOKXLGOJFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433865
Record name 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

CAS RN

213381-88-5
Record name 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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